Cas no 1706002-97-2 (7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane)

7-(2H-1,3-Benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane is a structurally complex heterocyclic compound featuring a 1,4-thiazepane core substituted with a benzodioxole moiety and a 2,5-dimethylbenzenesulfonyl group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The presence of the sulfonyl group enhances its stability and binding affinity, while the benzodioxole moiety may contribute to improved pharmacokinetic properties. Its unique scaffold offers versatility for further derivatization, making it valuable for medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane structure
1706002-97-2 structure
Product Name:7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
CAS No:1706002-97-2
MF:C20H23NO4S2
MW:405.530923128128
CID:5549741
Update Time:2025-06-10

7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane Chemical and Physical Properties

Names and Identifiers

    • 7-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)sulfonyl-1,4-thiazepane
    • 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
    • Inchi: 1S/C20H23NO4S2/c1-14-3-4-15(2)20(11-14)27(22,23)21-8-7-19(26-10-9-21)16-5-6-17-18(12-16)25-13-24-17/h3-6,11-12,19H,7-10,13H2,1-2H3
    • InChI Key: PXOBOEWNLIXISX-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=C3OCOC3=C2)CCN(S(C2=CC(C)=CC=C2C)(=O)=O)CC1

7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6481-2209-2μmol
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6481-2209-5μmol
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-2209-10μmol
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6481-2209-20μmol
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6481-2209-1mg
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
1mg
$54.0 2023-09-08
Life Chemicals
F6481-2209-2mg
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
2mg
$59.0 2023-09-08
Life Chemicals
F6481-2209-3mg
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
3mg
$63.0 2023-09-08
Life Chemicals
F6481-2209-4mg
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
4mg
$66.0 2023-09-08
Life Chemicals
F6481-2209-5mg
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
5mg
$69.0 2023-09-08
Life Chemicals
F6481-2209-10mg
7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane
1706002-97-2
10mg
$79.0 2023-09-08

Additional information on 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane

Professional Introduction to Compound with CAS No. 1706002-97-2 and Product Name: 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane

The compound with the CAS number 1706002-97-2 and the product name 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound belongs to the thiazepane class of heterocyclic compounds, which are known for their broad spectrum of biological activities. The presence of a 2H-1,3-benzodioxol moiety and a 2,5-dimethylbenzenesulfonyl group in its structure contributes to its distinctive chemical properties and biological interactions.

Recent research in the field of medicinal chemistry has highlighted the importance of thiazepane derivatives in the development of novel therapeutic agents. Thiazepanes are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane is particularly intriguing due to the combination of the 1,3-benzodioxol ring and the dimethylbenzenesulfonyl substituent. These elements contribute to the compound's ability to interact with various biological targets, making it a promising candidate for further investigation.

The 1,3-benzodioxol ring, also known as an oxetane derivative, is a common structural feature in many bioactive molecules. It is known for its ability to enhance binding affinity and selectivity towards biological targets. In the case of 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane, this moiety likely plays a crucial role in mediating interactions with specific proteins or enzymes involved in disease pathways. The dimethylbenzenesulfonyl group further enhances the compound's pharmacological profile by providing additional binding sites and improving solubility.

Current research in medicinal chemistry emphasizes the development of small molecules that can modulate biological pathways with high specificity and low toxicity. The compound in question has shown promise in preclinical studies as a potential modulator of various disease-related pathways. For instance, studies have suggested that thiazepane derivatives can interact with enzymes involved in inflammation and cancer progression. The specific arrangement of functional groups in 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane may contribute to its ability to inhibit these enzymes effectively.

One of the key advantages of this compound is its structural complexity, which allows for multiple points of interaction with biological targets. This feature is particularly important in drug design, as it can lead to higher binding affinity and better pharmacokinetic properties. Additionally, the presence of both polar and non-polar regions in the molecule enhances its solubility and bioavailability. These factors make 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane a promising candidate for further development into a therapeutic agent.

In recent years, there has been growing interest in developing novel treatments for chronic diseases such as cancer and inflammatory disorders. Thiazepane derivatives have emerged as a valuable class of compounds due to their diverse biological activities. The compound with CAS no. 1706002-97-2 has shown particular promise in preclinical studies conducted by researchers worldwide. These studies have demonstrated that thiazepane-based molecules can effectively modulate disease-related pathways without significant side effects.

The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane involves complex organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of key intermediates such as the 1,3-benzodioxol scaffold and the dimethylbenzenesulfonyl group. These intermediates are then coupled together using transition metal-catalyzed reactions or other advanced synthetic methodologies to form the final thiazepane core structure.

The use of advanced computational methods has also played a significant role in optimizing the synthesis and improving the yield of this compound. Computational chemistry techniques such as molecular modeling and density functional theory (DFT) have been employed to predict reaction outcomes and identify optimal reaction conditions. These methods have helped researchers streamline synthetic routes and improve overall efficiency.

Once synthesized, 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane undergoes rigorous testing to evaluate its biological activity and safety profile. Preclinical studies are conducted using cell cultures and animal models to assess its efficacy against various disease targets. These studies provide valuable insights into the compound's mechanism of action and help determine its potential therapeutic applications.

The results from these preclinical studies have been instrumental in advancing this compound towards clinical development. Researchers have observed promising effects on disease-related pathways without significant toxicity or adverse effects. These findings have generated interest from pharmaceutical companies looking to develop new treatments for chronic diseases.

The future prospects for this compound are bright given its unique structural features and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating preclinical findings into clinical trials.

In conclusion,7-(2H-1,3-benzodioxol-5-yi l)-4-(2 , 5 -dimethylbenzen esulfony l ) - 1 , 4 -th i az ep ane ( CAS no . 170600 2 -97 - 2 ) represents an exciting advancement i n me dic i nal che m i stry . Its unique structur al featu res an d p otent i al t herapeut ic appl i cati ons make i t a promi ssi ng candi date f or f urth er devel opment . With conti nuous resear ch an d collab or ati on , thi s compoun d has t he pot ent i al t o contri bute t o t he treat ment o f chi ronic di seases an d im prov e patien t outc om es .

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd